![molecular formula C13H11Cl2NS B2925083 4-[(3,4-Dichlorobenzyl)sulfanyl]aniline CAS No. 712309-51-8](/img/structure/B2925083.png)
4-[(3,4-Dichlorobenzyl)sulfanyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(3,4-Dichlorobenzyl)sulfanyl]aniline” is a chemical compound with the molecular formula C13H11Cl2NS and a molecular weight of 284.20 . It is used for research purposes, particularly in proteomics research .
Molecular Structure Analysis
The molecular structure of “4-[(3,4-Dichlorobenzyl)sulfanyl]aniline” can be represented by the SMILES notation:C1=CC(=CC=C1N)SCC2=CC(=C(C=C2)Cl)Cl . This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 89 - 90 degrees .Applications De Recherche Scientifique
Proteomics Research
4-[(3,4-Dichlorobenzyl)sulfanyl]aniline: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to isolate and analyze protein expressions and interactions in various biological samples. Its unique properties may aid in the identification of disease biomarkers and therapeutic targets .
Drug Discovery
In the field of drug discovery, this chemical serves as a building block for the synthesis of more complex molecules. It can be used to create compounds with potential pharmacological activities, such as enzyme inhibitors or receptor modulators. Its dichlorobenzyl group might interact with specific protein sites, influencing the development of new medications .
Material Science
The compound’s molecular structure suggests potential applications in material science. It could be involved in the synthesis of novel polymers or coatings with specific characteristics like increased durability or chemical resistance. The sulfur-containing moiety could facilitate cross-linking, enhancing the material’s properties.
Chemical Sensors
4-[(3,4-Dichlorobenzyl)sulfanyl]aniline: may be used in the development of chemical sensors. Due to its reactive sulfanyl group, it could be part of sensing materials that detect the presence of specific substances, such as heavy metals or toxins, by undergoing a measurable change in its chemical structure.
Agricultural Chemistry
In agricultural chemistry, this compound could be explored for the development of new pesticides or herbicides. Its structure allows for potential activity against pests or weeds, and it could be modified to enhance its selectivity and reduce environmental impact .
Environmental Studies
This chemical might be used in environmental studies to understand the behavior of similar organic compounds in ecosystems. It could serve as a model compound in degradation studies, helping to predict the environmental fate of related chemicals.
Safety and Hazards
Propriétés
IUPAC Name |
4-[(3,4-dichlorophenyl)methylsulfanyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NS/c14-12-6-1-9(7-13(12)15)8-17-11-4-2-10(16)3-5-11/h1-7H,8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYQOFPSXMRXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

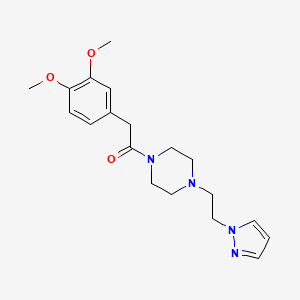
![N~2~-methyl-N~4~-[(pyrimidin-2-yl)methyl]-5-(quinolin-6-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2925002.png)

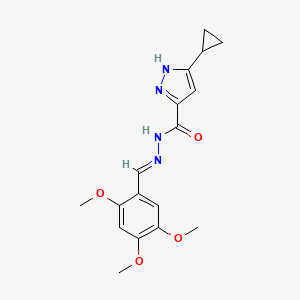
![5-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2925011.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide](/img/structure/B2925012.png)
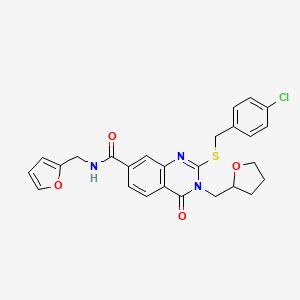
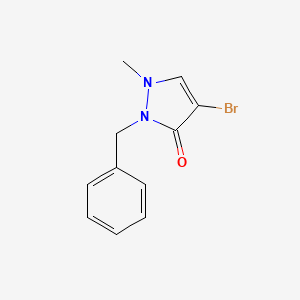
![6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2925016.png)
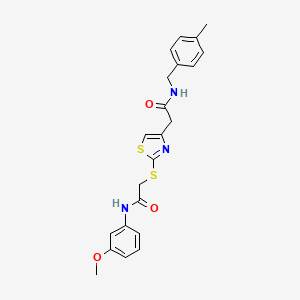
![Tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2925018.png)
![N-[(4-Aminopyrimidin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2925020.png)
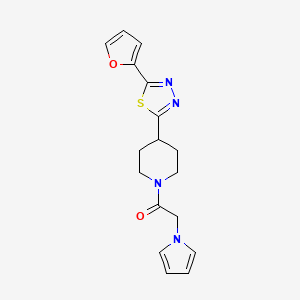
![5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2925023.png)